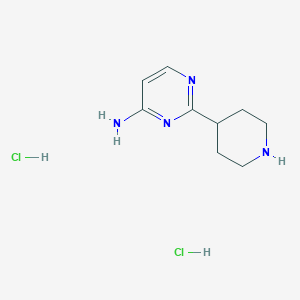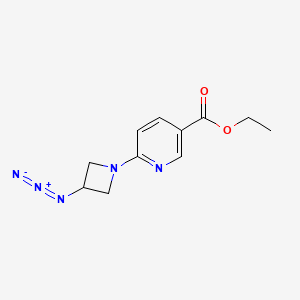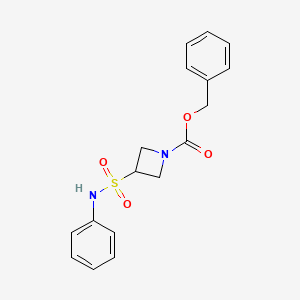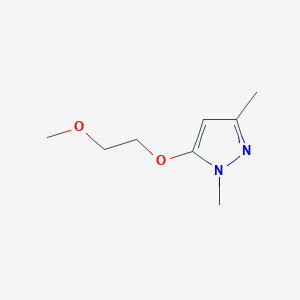![molecular formula C6H13ClN6O2 B6617923 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride CAS No. 1803603-47-5](/img/structure/B6617923.png)
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride, also known as 2-AET or 2-AET-HCl, is a small molecule drug that has been used in scientific research for a variety of purposes. It is a derivative of the amino acid glutamate, and its unique properties make it an attractive candidate for a variety of drug discovery applications.
Applications De Recherche Scientifique
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl has been used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and cell-based assays. It has been used to investigate the effects of glutamate on the brain, to study the effects of drugs on the nervous system, and to study the effects of drugs on cancer cells. Additionally, this compound-HCl has been used to study the effects of drugs on the cardiovascular system, to study the effects of drugs on the immune system, and to study the effects of drugs on the metabolism.
Mécanisme D'action
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Activation of this receptor is associated with a variety of physiological effects, including increased neuronal excitability, increased synaptic plasticity, and increased nerve conduction. Additionally, activation of the NMDA receptor is associated with increased neuronal activity, which can lead to increased learning and memory formation.
Biochemical and Physiological Effects
The activation of the NMDA receptor by this compound-HCl has been associated with a variety of biochemical and physiological effects. These effects include increased neuronal excitability, increased synaptic plasticity, increased nerve conduction, increased neuronal activity, increased learning, and increased memory formation. Additionally, this compound-HCl has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which can lead to changes in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a small molecule, which allows it to easily cross the blood-brain barrier, making it a useful tool for studying the effects of drugs on the brain. However, this compound-HCl has a relatively short half-life, which can limit its use in long-term experiments. Additionally, this compound-HCl has a relatively low affinity for the NMDA receptor, which can limit its effectiveness in some applications.
Orientations Futures
The use of 2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the development of more potent derivatives of this compound-HCl that have a higher affinity for the NMDA receptor. Additionally, this compound-HCl could be used to study the effects of drugs on other types of glutamate receptors, such as the AMPA receptor. Finally, this compound-HCl could be used in combination with other drugs to study the effects of drug combinations on the brain.
Méthodes De Synthèse
2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride-HCl is synthesized through the reaction of two molecules: 2-aminoethoxyacetamide (this compound) and hydrochloric acid (HCl). The reaction is catalyzed by a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and the resulting product is a crystalline solid. The reaction is typically conducted in aqueous solution at room temperature, and the yield is typically high.
Propriétés
IUPAC Name |
2-(2-aminoethoxy)-N-(2H-tetrazol-5-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2.ClH/c7-1-2-14-4-6(13)8-3-5-9-11-12-10-5;/h1-4,7H2,(H,8,13)(H,9,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKNWBDEGDRZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)NCC1=NNN=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)






![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)


![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)

